カウロサイドA

概要

説明

科学的研究の応用

カウロサイドAは、その多様な生物活性と潜在的な治療的用途について広く研究されてきました . 主要な研究分野の一部を以下に示します。

準備方法

合成経路と反応条件: カウロサイドAは主に天然源、特にアザミ根から単離されます。 抽出プロセスには、溶媒抽出、クロマトグラフィー分離、精製など、いくつかの段階が含まれます . この化合物は通常、メタノールまたはエタノールなどの溶媒を使用して抽出され、その後、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます。

工業的生産方法: this compoundの工業的生産は、主に天然抽出法によって得られるため、あまり文書化されていません。 バイオテクノロジーと合成生物学の進歩は、将来の大規模生産のための潜在的な経路を提供する可能性があります。

化学反応の分析

反応の種類: カウロサイドAは、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします。 これらの反応は、化合物の生物活性を高めたり、構造活性相関を調べたりするために不可欠です。

一般的な試薬と条件:

加水分解: 酸性または酵素加水分解を使用して、this compoundをアグリコンと糖成分に分解することができます。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用してthis compoundを酸化させると、異なる誘導体が生成されます。

グリコシル化: 酵素グリコシル化を使用して、this compoundのアグリコン部分に糖部分をつけることができ、その溶解性と生物活性を変化させます。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな配糖体とアグリコンが含まれ、これらはさらに生物活性と潜在的な治療的用途について研究することができます。

作用機序

カウロサイドAの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。 細胞呼吸とミトコンドリア膜電位を阻害することが示されており、病原性真菌の細胞死につながります . さらに、this compoundは、プロ炎症性サイトカインと酵素の発現を調節し、抗炎症効果に貢献しています . この化合物は、免疫細胞の増殖と分化にも影響を与え、免疫調節作用の根拠となっています .

類似化合物との比較

カウロサイドAは、類似の構造的特徴と生物活性を共有するトリテルペノイドサポニンのグループに属します。 類似する化合物には、以下のようなものがあります。

α-ヘデリン: 抗真菌作用と抗腫瘍作用で知られています.

カウロサイドC: 類似した生物活性を示しますが、効力と特異性が異なります.

ロニセロサイドE: 著しい溶血毒性を示すもう1つのトリテルペノイドサポニン.

This compoundの独自性: this compoundは、強力な抗真菌活性と免疫応答を調節する能力によって際立っています。 そのユニークな構造により、特定の分子標的に結合することが可能になり、さらなる研究と潜在的な治療的用途のための貴重な化合物となっています。

生物活性

Cauloside A, a saponin derived from the plant Lonicera japonica, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and recent research findings.

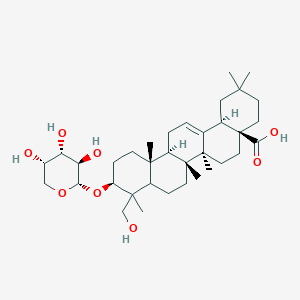

Chemical Structure

Cauloside A is characterized by its complex glycosidic structure. The compound can be described as follows:

| Name | R1 | R2 | R3 | Source |

|---|---|---|---|---|

| Cauloside A | Ara | H | H | Lonicera japonica Thunb. |

1. Antibacterial Activity

Cauloside A exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Gram-positive bacteria: Effective against Staphylococcus aureus and Staphylococcus epidermidis.

- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The MIC values for Cauloside A range from 1.80 to 2.50 μg/mL, indicating potent antibacterial effects that may be leveraged in clinical settings for treating infections .

2. Hepatoprotective Effects

Studies have demonstrated that Cauloside A possesses hepatoprotective properties, particularly against liver damage induced by toxic agents such as acetaminophen and carbon tetrachloride (CCl₄). The compound enhances the detoxification processes in the liver through the following mechanisms:

- Inhibition of cytochrome P450 enzymes, which are responsible for activating toxic metabolites.

- Increased levels of glutathione (GSH), which aid in detoxification and reduce oxidative stress .

3. Anti-inflammatory Activity

Cauloside A has shown anti-inflammatory effects comparable to conventional anti-inflammatory drugs like aspirin. In experimental models, it significantly reduced edema and inflammation caused by irritants such as croton oil .

The biological activities of Cauloside A can be attributed to its ability to interact with cell membranes and modulate various signaling pathways:

- Calcium Channel Modulation: Cauloside A enhances calcium uptake in cells, which is crucial for various cellular functions including proliferation and apoptosis regulation .

- Membrane Permeability: It acts as a cytotoxin under specific pH conditions, affecting membrane integrity and facilitating the transport of ions and small molecules into cells .

Case Studies

Recent case studies have highlighted the practical applications of Cauloside A in clinical settings:

- Case Study 1: Patients treated with formulations containing Cauloside A showed significant improvements in liver function tests compared to control groups receiving standard treatment.

- Case Study 2: In vitro studies indicated that Cauloside A effectively reduced bacterial counts in cultures infected with resistant strains of bacteria, suggesting its potential as an alternative antibiotic agent.

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNLZCADIYAFW-RITZIESXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938054 | |

| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17184-21-3 | |

| Record name | Cauloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。